![molecular formula C22H21NO2S B3503508 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B3503508.png)
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Overview
Description
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine, also known as CTHAM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of morpholine-based carbonothioyl compounds, which have been shown to have diverse biological activities.
Scientific Research Applications
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. These properties make 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cells. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in certain assays. Moreover, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has not been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for research on 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine. One area of interest is the development of new drugs based on 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine for the treatment of various diseases such as inflammation and cancer. Another area of research is the elucidation of the molecular targets of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine and its mechanism of action. Furthermore, the evaluation of the pharmacokinetics and toxicity of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine in vivo would provide important information for its potential clinical applications. Overall, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is a promising compound that has the potential to contribute to the development of new therapies for various diseases.
properties
IUPAC Name |
morpholin-4-yl-[4-(naphthalen-1-ylmethoxy)phenyl]methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c26-22(23-12-14-24-15-13-23)18-8-10-20(11-9-18)25-16-19-6-3-5-17-4-1-2-7-21(17)19/h1-11H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGILYAITSPUABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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